biological activity of quinoline-4-carboxylic acid derivatives
biological activity of quinoline-4-carboxylic acid derivatives
An In-depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
Foreword: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of medicinally active compounds.[1][2][3] Among its many derivatives, the quinoline-4-carboxylic acid scaffold has emerged as a particularly "privileged" structure. This designation is not arbitrary; it reflects the scaffold's remarkable versatility and its recurring appearance in molecules exhibiting a wide spectrum of biological activities.[4][5] The carboxylic acid group at the 4-position is more than a simple functional handle; it often serves as a critical pharmacophore, engaging in key hydrogen bonding and electrostatic interactions with biological targets, such as the salt bridge it forms with Arginine 136 in Dihydroorotate Dehydrogenase (DHODH).[6]
This guide provides an in-depth exploration of the diverse biological activities of quinoline-4-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a mere cataloging of activities to dissect the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols. Our objective is to furnish a comprehensive resource that not only informs but also empowers the rational design and evaluation of novel therapeutic agents based on this potent scaffold.
The Biological Landscape: A Spectrum of Therapeutic Potential
The inherent chemical properties of the quinoline-4-carboxylic acid framework allow for extensive functionalization, leading to derivatives with finely tuned pharmacological profiles. This has resulted in a broad array of documented biological activities, positioning these compounds as promising leads in multiple therapeutic areas.[5][7]
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
The fight against cancer has been a primary focus for the application of quinoline-4-carboxylic acid derivatives. These compounds have demonstrated the ability to interfere with various oncogenic processes through diverse mechanisms of action.[5]
Key Mechanisms of Anticancer Action:
-
Enzyme Inhibition: A predominant mechanism involves the targeted inhibition of enzymes crucial for cancer cell survival and proliferation.
-
Sirtuin (SIRT) Inhibition: Certain derivatives act as potent inhibitors of sirtuins, a class of NAD+-dependent deacetylases. For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia.[8][9] Inhibition of SIRT3 in MLLr leukemic cell lines leads to G0/G1 phase cell cycle arrest and promotes cell differentiation, highlighting a non-apoptotic pathway for anticancer effects.[8][9]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for rapidly dividing cells.[6] Quinoline-4-carboxylic acids, structurally similar to the known inhibitor brequinar, effectively block the DHODH active site. This leads to pyrimidine depletion and halts the cell cycle in the S-phase, demonstrating potent antiproliferative effects.[6]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: The STAT3 signaling pathway is often constitutively active in many cancers, promoting cell proliferation and survival. Derivatives like YHO-1701 have shown antitumor activity by directly inhibiting STAT3.[4]
-
-
Disruption of Cellular Machinery: Beyond enzyme inhibition, these derivatives can interfere with fundamental cellular structures. Some have been shown to disrupt tubulin polymerization, a mechanism similar to that of established chemotherapy agents, leading to mitotic arrest and apoptosis.[5]
Below is a conceptual diagram illustrating these targeted anticancer mechanisms.
Caption: Key anticancer mechanisms of quinoline-4-carboxylic acid derivatives.
Table 1: Selected Anticancer Activities of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target / Mechanism | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| P6 | SIRT3 Inhibition | MLLr leukemic | 7.2 µM | [8] |
| Compound 3 | DHODH Inhibition | Enzyme Assay | 0.250 µM | [6] |
| Compound 41 | DHODH Inhibition | Enzyme Assay | 0.0097 µM | [5] |
| YHO-1701 | STAT3 Inhibition | N/A | Antitumor Activity |[4] |
Antimicrobial Activity: A Broad-Spectrum Defense
The quinoline scaffold is historically renowned for its antimicrobial properties, with quinolone antibiotics being a prime example. Quinoline-4-carboxylic acid derivatives continue this legacy, demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][10] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[10]
Structure-activity relationship studies have revealed that substitutions on the quinoline core are critical for potency and spectrum. For instance, the incorporation of halogen atoms like chlorine and fluorine can significantly enhance antibacterial activity.[7]
Table 2: Selected Antibacterial Activities of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 24 | Escherichia coli | 3.125 µg/mL | [5] |
| Compound 24 | Staphylococcus aureus | 3.125 µg/mL | [5] |
| Compound 11 | Staphylococcus aureus | 6.25 µg/mL | [5] |
| Compound 4 | MRSA | 0.75 µg/mL | [5] |
| Compound 4 | VRE | 0.75 µg/mL |[5] |
Antioxidant and Other Biological Activities
Beyond anticancer and antimicrobial effects, these derivatives exhibit a range of other important biological properties:
-
Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2] The modification of an isatin precursor into a quinoline-4-carboxylic acid, particularly with an additional aromatic ring, was found to significantly increase antioxidant potential. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed an inhibition percentage of 40.43% in a DPPH assay, whereas the isatin starting material showed none.[2]
-
Diverse Therapeutic Roles: The literature also reports on their potential as antimalarial, antitubercular, antiviral, anti-inflammatory, and anticonvulsant agents, underscoring the immense therapeutic versatility of this chemical class.[3][4][7]
Synthesis and Experimental Evaluation: From Bench to Biological Insight
The translation of a chemical scaffold into a therapeutic lead requires robust synthetic methods and reliable biological assays. This section details field-proven protocols for the synthesis and evaluation of quinoline-4-carboxylic acid derivatives.
Core Synthesis: The Doebner Reaction
The Doebner reaction is a classic and highly effective three-component method for synthesizing quinoline-4-carboxylic acids.[4][5] It involves the condensation of an aniline, an aldehyde, and pyruvic acid. The causality behind this one-pot reaction's success lies in the sequential formation of an imine, reaction with the enol of pyruvic acid, and subsequent cyclization and oxidation to form the stable aromatic quinoline ring.
Caption: Simplified workflow of the Doebner reaction for synthesis.
Experimental Protocol: Synthesis via Doebner Reaction
This protocol is a self-validating system; progress is monitored by Thin-Layer Chromatography (TLC), and the final product's identity is confirmed by rigorous analytical techniques.
-
Reactant Mixture: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the substituted aniline (10 mmol, 1.0 eq), the aromatic aldehyde (10 mmol, 1.0 eq), and pyruvic acid (12 mmol, 1.2 eq) in absolute ethanol (50 mL).
-
Causality: Ethanol serves as a suitable solvent that allows all reactants to be soluble at reflux temperature. A slight excess of pyruvic acid ensures the reaction goes to completion.
-
-
Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to observe the consumption of starting materials and the formation of the product spot.
-
Cooling and Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The desired product will often precipitate out of the solution. The cooling can be completed in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials or soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure quinoline-4-carboxylic acid derivative.
-
Characterization: Confirm the structure, identity, and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[2]
Anticancer Activity Evaluation: The MTT Cytotoxicity Assay
The MTT assay is a foundational colorimetric method to assess the cytotoxic potential of a compound. Its principle is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically. A decrease in purple color indicates reduced cell viability.[5]
Caption: Workflow for determining anticancer activity using the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Causality: The initial incubation allows cells to adhere to the plate and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "blank" (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.[5]
Antibacterial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the potency of an antimicrobial agent. It identifies the lowest concentration of the compound that prevents the visible growth of a specific microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a tube of cation-adjusted Mueller-Hinton Broth (MHB). Incubate at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
The quinoline-4-carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and capacity for diverse biological engagement have established it as a fertile ground for the development of novel therapeutics against cancer, infectious diseases, and more.[5] The data and protocols presented in this guide demonstrate the profound potential of these derivatives, from inhibiting specific molecular targets like SIRT3 and DHODH to exerting broad-spectrum antimicrobial effects.
Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore the vast chemical space around this scaffold. A deeper understanding of structure-activity relationships, aided by computational modeling and co-crystallography studies[6], will enable the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new and effective clinical candidates.
References
-
Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]
-
Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors | Source: Frontiers in Chemistry | URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Source: ACS Medicinal Chemistry Letters | URL: [Link]
-
Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties | Source: MDPI Pharmaceuticals | URL: [Link]
-
Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Source: ResearchGate | URL: [Link]
-
Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction | Source: UI Scholars Hub | URL: [Link]
-
Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | Source: PubMed Central | URL: [Link]
-
Title: Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives | Source: ResearchGate | URL: [Link]
-
Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | Source: MDPI | URL: [Link]
-
Title: Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: [Link]
-
Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors | Source: PubMed | URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
